Methyl 6-(aminomethyl)picolinate hydrochloride
Description
Methyl 6-(aminomethyl)picolinate hydrochloride (CAS 171670-23-8) is a heterocyclic compound with the molecular formula C₈H₁₁ClN₂O₂ and a molecular weight of 202.64 g/mol . It is a hydrochloride salt featuring a picolinate core substituted with an aminomethyl group at the 6-position and a methyl ester at the 2-position. This compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of ligands for metal coordination and bioactive molecules . Its storage requires an inert atmosphere at room temperature, and it carries hazard warnings for toxicity (H302), skin/eye irritation (H315/H319), and respiratory sensitivity (H335) .
Properties
IUPAC Name |
methyl 6-(aminomethyl)pyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-12-8(11)7-4-2-3-6(5-9)10-7;/h2-4H,5,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDKZVAMKNKDAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171670-23-8 | |
| Record name | 2-Pyridinecarboxylic acid, 6-(aminomethyl)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171670-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(aminomethyl)picolinate hydrochloride typically involves the reaction of 6-chloromethylpicolinate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is purified through crystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(aminomethyl)picolinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the aminomethyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, thiols, and amines are employed under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry
Methyl 6-(aminomethyl)picolinate hydrochloride serves as a crucial building block in synthetic organic chemistry. It is utilized in the synthesis of more complex molecules and derivatives, contributing to advancements in chemical research.
Biology
In biological studies, this compound has been employed to investigate enzyme inhibition and protein-ligand interactions. Its structural features allow it to act as a ligand in biochemical pathways, facilitating insights into cellular mechanisms.
Medicine
Research into the medicinal properties of this compound suggests potential therapeutic applications. It may serve as a precursor for drug development targeting various conditions, including neurodegenerative diseases due to its neuroprotective properties.
Industrial Applications
The compound is also utilized in the production of specialty chemicals and materials in industrial settings. Its unique properties make it valuable for developing new products with specific functionalities.
Case Studies and Research Findings
Research studies have demonstrated various biological activities associated with this compound:
- Neuroprotective Effects : Studies suggest that derivatives similar to this compound exhibit protective effects against neurodegenerative conditions.
- Enzyme Interaction Studies : The compound has been used to explore its binding affinities with various biomolecules, providing insights into its potential therapeutic uses.
These findings underscore the importance of this compound in advancing both fundamental and applied research across multiple disciplines.
Mechanism of Action
The mechanism of action of Methyl 6-(aminomethyl)picolinate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The 6-aminomethyl group enhances nucleophilicity compared to halogenated analogs (e.g., 6-chloro derivatives), enabling participation in reductive amination or coordination chemistry .
- Ester Group Variation: Replacement of the methyl ester with an ethyl ester (e.g., Ethyl 6-(aminomethyl)picolinate hydrochloride) marginally increases hydrophobicity but retains similar reactivity .
Physicochemical Properties and Reactivity
Chlorinated Derivatives
- Methyl 6-chloropicolinate (CAS 6636-55-1, C₇H₆ClNO₂): The chloro substituent at the 6-position facilitates nucleophilic aromatic substitution (SNAr) reactions, making it a precursor for synthesizing aminomethyl derivatives . Its molecular weight (171.58 g/mol) is lower than the aminomethyl analog due to the absence of the NH₂ group .
- Methyl 6-chloro-3-methylpicolinate (CID 45489870): The additional methyl group at the 3-position introduces steric hindrance, reducing reactivity in substitution reactions compared to unsubstituted chloropicolinates .
Aminated and Brominated Derivatives
- Methyl 6-(bromomethyl)picolinate: A key intermediate in ligand synthesis, the bromomethyl group serves as a leaving group in alkylation reactions, contrasting with the nucleophilic aminomethyl group in the target compound .
- 6-Methylpyridine-2-carbonyl chloride hydrochloride (CAS 60373-34-4): The carbonyl chloride group enables acylation reactions, diverging from the amine-mediated reactivity of the aminomethyl analog .
Commercial Availability and Cost
This compound is priced at €91.00/g (1g scale), reflecting its specialized use in pharmaceutical R&D . Chlorinated derivatives like Methyl 6-chloropicolinate are more cost-effective (€29–76/g) due to broader industrial applications .
Biological Activity
Methyl 6-(aminomethyl)picolinate hydrochloride (CAS Number: 171670-23-8) is a compound derived from the picolinate family, characterized by a unique molecular structure that enhances its biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₁ClN₂O₂
- Molecular Weight : Approximately 202.64 g/mol
- Functional Groups : Picolinate backbone with an aminomethyl group, contributing to its reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and proteins. The aminomethyl group can form hydrogen bonds and electrostatic interactions, influencing the activity of these targets. This interaction can modulate biochemical pathways, leading to various biological effects such as enzyme inhibition and potential therapeutic actions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Inhibition : The compound has been utilized in studies involving enzyme mechanisms and protein-ligand interactions, showing promise in inhibiting specific enzymes critical for various metabolic processes .
- Therapeutic Potential : Investigations into its role as a precursor for drug development highlight its potential therapeutic effects in treating conditions such as cancer and cardiovascular diseases .
- Antiproliferative Activity : Some studies have indicated that derivatives of methyl 6-(aminomethyl)picolinate exhibit antiproliferative effects against cancer cell lines, suggesting its utility in oncology research .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl picolinate | 109-51-5 | Basic structure without aminomethyl group |
| 6-Aminomethylpyridine | 171670-22-7 | Lacks the methyl ester functionality |
| Tetrahydroisoquinoline derivatives | Various | Known for neuroprotective properties |
This compound stands out due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Case Studies and Research Findings
- Enzyme Interaction Studies : A study explored the binding affinity of methyl 6-(aminomethyl)picolinate with various enzymes, demonstrating significant inhibition against certain targets involved in metabolic pathways. This study provided insights into its potential as a therapeutic agent in metabolic disorders .
- Anticancer Research : Another research effort focused on evaluating the antiproliferative effects of this compound against multiple cancer cell lines. The results indicated that it could induce cell death in specific cancer types while exhibiting minimal toxicity to normal cells .
- Synthesis and Functionalization : The synthesis methods for this compound have been optimized to enhance yield and purity, allowing for further functionalization that could improve its biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
